3-Nitro-2-propoxy-5-(trifluoromethyl)pyridine
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Overview
Description
3-Nitro-2-propoxy-5-(trifluoromethyl)pyridine is an organic compound characterized by the presence of a nitro group, a propoxy group, and a trifluoromethyl group attached to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-2-propoxy-5-(trifluoromethyl)pyridine typically involves the nitration of 2-propoxy-5-(trifluoromethyl)pyridine. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the selective introduction of the nitro group at the desired position on the pyridine ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Nitro-2-propoxy-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, lithium aluminum hydride, and sodium borohydride.
Substitution: Nucleophilic substitution reactions often use reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 3-amino-2-propoxy-5-(trifluoromethyl)pyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Nitro-2-propoxy-5-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the development of agrochemicals, such as herbicides and insecticides, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 3-Nitro-2-propoxy-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine
- 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine
- 2-Amino-5-nitro-4-(trifluoromethyl)pyridine
Uniqueness
3-Nitro-2-propoxy-5-(trifluoromethyl)pyridine is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. The combination of the nitro, propoxy, and trifluoromethyl groups provides a distinct set of properties that can be leveraged in various applications .
Properties
IUPAC Name |
3-nitro-2-propoxy-5-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O3/c1-2-3-17-8-7(14(15)16)4-6(5-13-8)9(10,11)12/h4-5H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUEFSZLFUUQBAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=N1)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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